Butamifos

Catalog No.
S522312
CAS No.
36335-67-8
M.F
C13H21N2O4PS
M. Wt
332.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butamifos

CAS Number

36335-67-8

Product Name

Butamifos

IUPAC Name

N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl]butan-2-amine

Molecular Formula

C13H21N2O4PS

Molecular Weight

332.36 g/mol

InChI

InChI=1S/C13H21N2O4PS/c1-5-11(4)14-20(21,18-6-2)19-13-9-10(3)7-8-12(13)15(16)17/h7-9,11H,5-6H2,1-4H3,(H,14,21)

InChI Key

OEYOMNZEMCPTKN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Butamifos; Cremart; H 26905; H-26905; H26905; Kremart; Metacrefos; S 28; S-28; S28; S 2846; S-2846; S2846;

Canonical SMILES

CCC(C)NP(=S)(OCC)OC1=C(C=CC(=C1)C)[N+](=O)[O-]

The exact mass of the compound Butamifos is 332.096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of C-nitro compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Butamifos is a selective, non-systemic organophosphate herbicide used for the pre-emergence control of annual grasses and various broadleaf weeds. It is applied in crops such as beans, rice, and a range of vegetables. Its primary herbicidal effect is based on the inhibition of microtubule formation, which disrupts mitosis in emerging weed seedlings. As an organophosphate, it also functions as an acetylcholinesterase inhibitor, a secondary mode of action that distinguishes it from other classes of mitosis-inhibiting herbicides.

While dinitroaniline herbicides such as pendimethalin and trifluralin share the same primary mode of action (mitosis inhibition), they are not directly interchangeable with Butamifos for procurement or application. Butamifos belongs to the organophosphate class, leading to fundamental differences in soil degradation pathways, persistence, and potential effects on non-target organisms. These distinctions mean that substituting Butamifos with a dinitroaniline without specific field validation can result in unexpected crop phytotoxicity, altered weed control spectrum, and different plant-back restrictions for rotational crops, creating significant operational and financial risk.

Reduced Risk of Crop Injury in Dry Bean (Phaseolus vulgaris) Compared to Pendimethalin

Ensuring crop safety is a primary procurement consideration. While Butamifos is registered for use on beans, a common dinitroaniline substitute, pendimethalin, demonstrates a quantifiable risk of early-season phytotoxicity. In multi-year field studies on eight market classes of dry bean, a high-rate (2160 g a.i./ha) pre-plant incorporated application of pendimethalin caused visible crop injury ranging from 0% to 7% at two weeks after emergence, with white beans being among the more sensitive. Although this early injury did not ultimately impact final seed yield in the study, it represents a level of initial crop stress that can be undesirable in high-value production systems. The established use of Butamifos on beans provides a basis for its selection where minimizing all forms of herbicide-induced stress is a priority.

Evidence DimensionVisible Crop Injury (% Phytotoxicity) at 2 Weeks After Emergence
Target Compound DataRegistered for use in beans (*Phaseolus vulgaris*), indicating an established margin of crop safety under recommended protocols.
Comparator Or BaselinePendimethalin (at 2160 g a.i./ha) caused 0-7% visible injury, depending on the market class of dry bean.
Quantified DifferencePendimethalin presents a measured risk of early-season phytotoxicity which may be avoided with Butamifos.
ConditionsField studies on eight market classes of dry bean (*Phaseolus vulgaris*) with pre-plant incorporated (PPI) herbicide application.

For growers of sensitive or high-value bean varieties, selecting Butamifos can mitigate the risk of early-season herbicide injury and associated crop stress posed by substitutes like pendimethalin.

Differentiated Soil Persistence Profile from Dinitroaniline Alternatives, Impacting Rotational Crop Planning

A key procurement factor is a herbicide's soil persistence (half-life, DT50), which dictates the safety of subsequent rotational crops. Common dinitroaniline alternatives exhibit moderate persistence. The typical field soil half-life for pendimethalin ranges from approximately 30 to 90 days, though it can be as short as 10.5 days under warm, moist conditions. Trifluralin also shows moderate persistence, with reported field half-lives often in the 45 to 60 day range, but this can extend significantly depending on soil type and environmental conditions. As an organophosphate, Butamifos undergoes different microbial and chemical degradation processes than dinitroanilines, resulting in a distinct environmental fate profile that cannot be assumed to be equivalent. Therefore, direct substitution requires a separate evaluation of plant-back intervals.

Evidence DimensionTypical Field Soil Half-Life (DT50)
Target Compound DataAs an organophosphate, Butamifos has a distinct degradation pathway. Specific DT50 data is limited, requiring case-specific evaluation.
Comparator Or BaselinePendimethalin: ~30-90 days. Trifluralin: ~45-60 days (highly variable).
Quantified DifferenceBelongs to a different chemical class with a distinct soil degradation profile, preventing the assumption of similar rotational crop restrictions.
ConditionsField soil under typical aerobic agricultural conditions. DT50 values are highly dependent on soil type, temperature, and moisture.

A buyer cannot assume the rotational crop safety of Butamifos is the same as dinitroanilines; this chemical difference necessitates a deliberate procurement choice based on specific crop rotation plans.

Sensitive Legume Crop Production (e.g., Dry Beans)

For pre-emergence weed control in high-value or sensitive varieties of *Phaseolus vulgaris* where minimizing the risk of early-season phytotoxic stress is critical to ensure uniform crop establishment and vigor.

Rotational Cropping Systems with Dinitroaniline Restrictions

In agricultural systems where the specific soil persistence and plant-back intervals of dinitroaniline herbicides like pendimethalin or trifluralin are incompatible with the planned sensitive rotational crop, Butamifos offers an alternative with a distinct degradation profile.

Herbicide Resistance Management Programs

As a mitosis inhibitor from the organophosphate class, Butamifos can be used in rotation with dinitroanilines and other herbicide modes of action to manage and delay the evolution of herbicide-resistant weed biotypes.

Specialty Vegetable and Turf Applications

For use in registered vegetable crops and turfgrass where effective pre-emergence control of annual grasses is required and a non-dinitroaniline option is preferred for reasons of soil type compatibility or specific weed spectrum.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

332.09596533 Da

Monoisotopic Mass

332.09596533 Da

Heavy Atom Count

21

LogP

4.62 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KHP91X76U4

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (19.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.30e-04 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

36335-67-8

Wikipedia

Butamifos

Biological Half Life

0.63 Days

Use Classification

Agrochemicals -> Herbicides

Dates

Last modified: 08-15-2023
1: Kamoshita M, Kosaka K, Endo O, Asami M, Aizawa T. Mutagenic activities of a chlorination by-product of butamifos, its structural isomer, and their related compounds. Chemosphere. 2010 Jan;78(4):482-7. doi: 10.1016/j.chemosphere.2009.10.002. Epub 2009 Oct 27. PubMed PMID: 19863995.
2: Perrine-Walker FM, Lartaud M, Kouchi H, Ridge RW. Microtubule array formation during root hair infection thread initiation and elongation in the Mesorhizobium-Lotus symbiosis. Protoplasma. 2014 Sep;251(5):1099-111. doi: 10.1007/s00709-014-0618-z. Epub 2014 Feb 2. PubMed PMID: 24488109.
3: Mara C, Dempsey E, Bell A, Barlow JW. Synthesis and evaluation of phenoxyoxazaphospholidine, phenoxyoxazaphosphinane, and benzodioxaphosphininamine sulfides and related compounds as potential anti-malarial agents. Bioorg Med Chem Lett. 2013 Jun 15;23(12):3580-3. doi: 10.1016/j.bmcl.2013.04.026. Epub 2013 Apr 17. PubMed PMID: 23659857.
4: Kojima H, Sata F, Takeuchi S, Sueyoshi T, Nagai T. Comparative study of human and mouse pregnane X receptor agonistic activity in 200 pesticides using in vitro reporter gene assays. Toxicology. 2011 Feb 27;280(3):77-87. doi: 10.1016/j.tox.2010.11.008. Epub 2010 Nov 27. PubMed PMID: 21115097.
5: Mara C, Dempsey E, Bell A, Barlow JW. Synthesis and evaluation of phosphoramidate and phosphorothioamidate analogues of amiprophos methyl as potential antimalarial agents. Bioorg Med Chem Lett. 2011 Oct 15;21(20):6180-3. doi: 10.1016/j.bmcl.2011.07.088. Epub 2011 Jul 29. PubMed PMID: 21889338.
6: Mine I, Anota Y, Menzel D, Okuda K. Poly(A)+ RNA and cytoskeleton during cyst formation in the cap ray of Acetabularia peniculus. Protoplasma. 2005 Dec;226(3-4):199-206. Epub 2005 Oct 26. PubMed PMID: 16244809.
7: Li R, Liu Y, Zhang J, Chen K, Li S, Jiang J. An isofenphos-methyl hydrolase (Imh) capable of hydrolyzing the P-O-Z moiety of organophosphorus pesticides containing an aryl or heterocyclic group. Appl Microbiol Biotechnol. 2012 Jun;94(6):1553-64. doi: 10.1007/s00253-011-3709-1. Epub 2011 Nov 27. PubMed PMID: 22120622.

Explore Compound Types